

Application Note: Chiral Synthesis of 4-Fluoropiperidin-3-yl Amines

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Compound of Interest

Compound Name: *tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate*

CAS No.: 1052713-46-8

Cat. No.: B1397882

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Strategic Overview & Chemical Context

The 3-amino-4-fluoropiperidine scaffold is a privileged structural motif in modern medicinal chemistry, serving as a bioisostere for 3,4-diaminopiperidines or 3-aminopiperidines. The introduction of fluorine at the C4 position adjacent to the C3-amine creates a "dipole-locked" conformation due to the gauche effect and electrostatic interactions between the electronegative fluorine and the protonated ammonium species. This modification frequently improves metabolic stability, lowers basicity (pKa modulation), and enhances selectivity for target receptors (e.g., DPP-4, KSP inhibitors).

However, the synthesis of this motif is non-trivial due to the presence of two contiguous stereocenters. Direct fluorination often leads to elimination (alkene formation) or rearrangement (aziridinium intermediates). This guide details a robust, self-validating protocol for the synthesis of chiral 4-fluoropiperidin-3-yl amines via the deoxyfluorination of chiral amino-alcohol precursors.

Stereochemical Strategy: The Inversion Rule

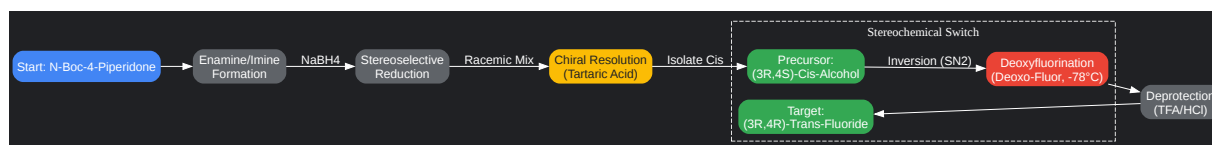
The most reliable route to specific diastereomers utilizes the nature of Deoxo-Fluor® mediated fluorination.

- Target:(3R,4R)-trans-4-fluoro-3-aminopiperidine (Anti-configuration).
- Required Precursor:(3R,4S)-cis-4-hydroxy-3-aminopiperidine (Syn-configuration).

Note: The protocol below describes the synthesis of the trans-fluoride from the cis-alcohol. To access the cis-fluoride, the starting material stereochemistry must be inverted (trans-alcohol).

Synthetic Workflow

The following diagram illustrates the critical pathway and decision points for accessing the desired stereoisomer.



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Figure 1: Synthetic workflow for the production of (3R,4R)-4-fluoropiperidin-3-amine via stereochemical inversion.

Detailed Experimental Protocol

Phase 1: Preparation of the Chiral Precursor

Target:tert-Butyl (3R,4S)-3-(((benzyloxy)carbonyl)amino)-4-hydroxypiperidine-1-carboxylate.

Note: While this intermediate is commercially available, in-house synthesis via resolution is cost-effective for gram-scale.

Reagents:

- (±)-cis-N-Boc-3-amino-4-hydroxypiperidine
- Dibenzoyl-L-tartaric acid (L-DBTA)
- Methanol/Acetonitrile

Protocol:

- Dissolve racemic cis-amino alcohol (10 g) in MeOH (50 mL).
- Add L-DBTA (1.0 eq) dissolved in warm MeOH.
- Heat to reflux for 1 hour, then cool slowly to room temperature (RT) over 4 hours.
- Filter the precipitate.^[1] Recrystallize from MeOH/ACN (1:2) to upgrade diastereomeric ratio (d.r.) to >99:1.
- Free base the salt using sat. NaHCO₃ and extract with DCM.
- Protection: Treat the free amine with Cbz-Cl (1.1 eq) and TEA (2.0 eq) in DCM at 0°C to obtain the orthogonal protected precursor: N1-Boc-N3-Cbz-(3R,4S)-alcohol.

Phase 2: Deoxyfluorination (The Critical Step)

Target: tert-Butyl (3R,4R)-3-(((benzyloxy)carbonyl)amino)-4-fluoropiperidine-1-carboxylate.

Safety Warning: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) releases HF upon hydrolysis. Perform all operations in a well-ventilated fume hood. Use plasticware where possible or dry glassware strictly.

Parameter	Specification	Rationale
Reagent	Deoxo-Fluor® (1.5 eq)	Higher thermal stability than DAST; less explosive hazard.
Solvent	Anhydrous DCM	Non-polar aprotic solvent minimizes elimination side-reactions.
Temperature	-78°C RT	Low temp prevents elimination to enamine/alkene.
Concentration	0.1 M	Dilution favors intramolecular substitution over intermolecular aggregation.

Step-by-Step:

- Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen atmosphere.
- Dissolution: Charge N1-Boc-N3-Cbz-(3R,4S)-alcohol (2.0 g, 5.7 mmol) and dissolve in anhydrous DCM (57 mL).
- Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Stir for 15 minutes.
- Addition: Add Deoxo-Fluor® (1.58 mL, 8.55 mmol) dropwise via syringe over 10 minutes. Do not let temp rise above -70°C during addition.
- Reaction: Stir at -78°C for 1 hour. Remove the cooling bath and allow to warm to RT naturally. Stir for 12 hours.
 - Checkpoint: Monitor by TLC (Hex:EtOAc 7:3). The starting material (polar) should disappear, replaced by a less polar fluoride spot and a non-polar elimination byproduct (minor).
- Quench: Cool mixture to 0°C. Carefully add sat. aq. NaHCO₃ (50 mL). Vigorous effervescence will occur. Stir until bubbling ceases.

- Workup: Extract with DCM (3 x 50 mL). Wash combined organics with 1M HCl (rapidly) then Brine. Dry over MgSO₄ and concentrate.
- Purification: Flash chromatography (SiO₂).^[2] Elute with gradient 0-30% EtOAc in Hexanes.
 - Yield Expectation: 60-75%.
 - Stereochemistry: The product is now (3R,4R)-trans.

Phase 3: Global Deprotection

- N-Cbz Removal: Hydrogenation (H₂, 1 atm) with 10% Pd/C in MeOH for 4 hours removes the Cbz group.
- N-Boc Removal: Treat with 4M HCl in Dioxane at 0°C for 2 hours.
- Isolation: Concentrate to dryness to yield the (3R,4R)-4-fluoropiperidin-3-amine dihydrochloride salt.

Quality Control & Validation

NMR Validation (Self-Validating System)

The success of the synthesis is confirmed not just by mass (LCMS) but by the coupling constants in

and

NMR.

- NMR: Look for a multiplet at
-180 to -200 ppm.
- NMR (
proton):
 - Trans-isomer (Axial F, Equatorial H): The geminal proton (

) will appear as a dddd with large coupling constants (

Hz) if the ring is in a chair conformation where H is axial. However, due to the fluorine gauche effect, the ring may distort.

- o Diagnostic Signal: The

coupling is the discriminator.

- Trans (Anti)

8-11 Hz (diaxial relationship).

- Cis (Syn)

2-5 Hz (axial-equatorial).

Conformational Analysis

In the final amine salt, the Fluorine Gauche Effect dictates that the C-F bond prefers to be gauche to the N-C bond rather than anti-periplanar, unless protonated. In the dihydrochloride salt, the ammonium group (

) and Fluorine often adopt an anti-periplanar orientation to minimize dipole repulsion, stabilizing the chair conformation.

Troubleshooting & Optimization

Issue	Root Cause	Corrective Action
Elimination Product (Alkene)	Reaction temperature too high or basic conditions.	Ensure -78°C start. Ensure glassware is base-free.
Aziridine Formation	NGP (Neighboring Group Participation) of the Cbz-amine.	Ensure the amine protecting group is a carbamate (Cbz/Boc), not an amide or benzyl, to reduce nucleophilicity.
Low Yield	Water in solvent reacting with Deoxo-Fluor.	Distill DCM over CaH ₂ or use molecular sieves.

References

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